1H-ピラゾロ[3,4-b]ピリジン-3-カルボニトリル
概要
説明
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R3 = Ph) was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives 1 (R1 = Ph, R3 = Me), starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH, following a widely used strategy .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) .Chemical Reactions Analysis
Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .科学的研究の応用
1. 医薬品化合物向けキー中間体の合成 1H-ピラゾロ[3,4-b]ピリジン-3-カルボニトリルは、心不全の治療薬であるベリシグアートの合成におけるキー中間体として使用されてきました。 市販の原料から新規合成アプローチが開発され、医薬品製造におけるその重要性が強調されました .
PPARαの活性化
研究によると、1H-ピラゾロ[3,4-b]ピリジンの誘導体は、脂質代謝と炎症に関与する受容体であるPPARαを活性化できることが示されています。 これは、代謝性疾患の治療における潜在的な用途を示唆しています .
抗がん剤設計
一連の1H-ピラゾロ[3,4-b]ピリジン誘導体が、潜在的な抗がん剤として設計されています。 これらの化合物は、in vitroで抗腫瘍活性をスクリーニングされており、いくつかは有望な結果を示しています .
複素環化合物の合成
この化合物は、ピラゾロ[3,4-b]ピリジン類のグループに属しており、このグループには、さまざまな生医学分野で応用されている30万種以上の化合物が含まれています。 これらの複素環化合物の合成と生医学的用途は、広く研究されています .
合成戦略とアプローチ
1H-ピラゾロ[3,4-b]ピリジン誘導体の合成戦略とアプローチに関する2017年から2021年までの包括的なデータが体系化されました。 これには、ピラゾロピリジン系を構築する方法とその利点と欠点も含まれます .
作用機序
Safety and Hazards
特性
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFRYQNNVUSEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597971 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956010-88-1 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the novel synthetic route for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9) described in the research?
A1: The new synthetic route presented in the research [] offers a more efficient and practical approach to producing compound 9, a crucial intermediate in riociguat synthesis. Starting with commercially available methyl 2-chloronicotinate, this method achieves a 55% overall yield in just four steps. The key improvements include a one-step hydrazinolysis and intramolecular substitution to obtain 1H-pyrazolo[3,4-b]pyridin-3-ol (30) and a regioselective N1-benzylation to yield compound 31. Furthermore, the research introduces the previously unreported compound 32, 1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine, which undergoes Pd-catalyzed cyanation to produce the target compound 9. This innovative approach provides a valuable alternative for riociguat synthesis.
Q2: What structural information about compound 31, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, was obtained through the research?
A2: The research utilized a variety of analytical techniques to confirm the structure of compound 31 []. These techniques include:
Q3: Why is the synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile important?
A3: This compound serves as a key intermediate in the synthesis of vericiguat [], a medication used for the treatment of chronic heart failure. Developing efficient and practical synthetic routes for this key intermediate is crucial for the cost-effective production of vericiguat, ultimately increasing its accessibility to patients in need.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。